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Compound Name: MK-1468

Cat. No.: B12384802 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacology of

MK-1468, a potent and selective Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor. The

information presented herein is intended for researchers, scientists, and professionals involved

in drug development and neuroscience.

Introduction
Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic

Parkinson's disease (PD). The G2019S mutation, in particular, leads to increased LRRK2

kinase activity, making it a prime therapeutic target. MK-1468 is a brain-penetrant, ATP-

competitive LRRK2 inhibitor developed by Merck for the potential treatment of PD.[1][2] This

document summarizes the key preclinical data, experimental methodologies, and relevant

biological pathways associated with MK-1468.

Mechanism of Action and Signaling Pathway
MK-1468 functions as a type I, ATP-competitive inhibitor of LRRK2 kinase activity.[2] By

binding to the ATP pocket of the LRRK2 kinase domain, MK-1468 prevents the phosphorylation

of LRRK2 and its downstream substrates. One of the key pharmacodynamic markers of LRRK2

kinase activity is the autophosphorylation of serine 935 (pSer935) on the LRRK2 protein.[2][3]

Inhibition of LRRK2 kinase activity by MK-1468 leads to a dose-dependent reduction in

pSer935 levels.[2]
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Figure 1: Simplified LRRK2 signaling pathway and the inhibitory action of MK-1468.

Quantitative Pharmacology
The following tables summarize the key in vitro and in vivo pharmacological data for MK-1468.

Table 1: In Vitro Potency and Selectivity
Parameter Species/System Value Reference

LRRK2 (G2019S)

IC50
Enzyme Assay 0.4 nM [4]

pSer935 IC50 Human PBMCs 2.8 nM [4]

Kinase Selectivity 265 off-target kinases >100-fold selective [2][4]

Functional/Enzyme/R

adioligand Binding

Assay Selectivity

117 assays (Cerep,

Panlabs)
>1000-fold selective [2][4]

Table 2: In Vivo Pharmacodynamics
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Parameter Species Tissue Value Reference

Unbound Brain

IC50 (pSer935

reduction)

Rat Striatum 33 nM [2]

Unbound ex vivo

PBMC IC50

(pSer935

reduction)

Rat PBMCs 25 nM [2]

Table 3: Pharmacokinetic Properties
Parameter Species Value Reference

Oral Bioavailability

(F%)
Rat 56% [2]

Dog 100% [2]

Cynomolgus Monkey 9% [2]

Mean Residence Time

(MRT)
Cynomolgus Monkey 3.6 h [2]

Brain to Plasma

Unbound

Concentration Ratio

(Kp,uu)

Rat 0.3 [2]

Experimental Protocols
Detailed methodologies for the key experiments are provided below.

LRRK2 Enzyme Inhibition Assay
The enzymatic potency of MK-1468 against LRRK2 was determined using a biochemical

assay. The specific protocol was not detailed in the provided search results, but a general

procedure for such an assay would involve:
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Reagents: Recombinant LRRK2 enzyme (e.g., G2019S mutant), a suitable substrate (e.g., a

peptide or protein substrate like LRRKtide), ATP, and the test compound (MK-1468).

Procedure: The LRRK2 enzyme is incubated with varying concentrations of MK-1468 in the

presence of the substrate and ATP.

Detection: The phosphorylation of the substrate is quantified, typically using methods like

TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or radiometric assays.

Data Analysis: The IC50 value, representing the concentration of MK-1468 required to inhibit

50% of the LRRK2 kinase activity, is calculated from the dose-response curve.

Cellular pSer935 Assay in Human PBMCs
The cellular potency of MK-1468 was assessed by measuring the inhibition of LRRK2 pSer935

in human peripheral blood mononuclear cells (PBMCs).

Cell Culture: Human PBMCs are isolated and cultured under standard conditions.

Compound Treatment: Cells are treated with a range of concentrations of MK-1468 for a

specified duration.

Cell Lysis: After treatment, cells are lysed to release cellular proteins.

pSer935 Detection: The level of pSer935 is quantified using a sensitive immunoassay, such

as an ELISA (Enzyme-Linked Immunosorbent Assay) or a bead-based assay.

Data Analysis: The IC50 value is determined by plotting the percentage of pSer935 inhibition

against the concentration of MK-1468.

In Vivo Pharmacokinetic and Pharmacodynamic Studies
in Rats
These studies were conducted to evaluate the pharmacokinetic profile and the in vivo target

engagement of MK-1468.

Animal Model: Male rats (8-10 weeks old) were used.[2]
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Dosing: MK-1468 was administered orally at doses of 1, 3, 10, 30, and 100 mg/kg.[2]

Sample Collection: Two hours post-dose, plasma, cerebrospinal fluid (CSF), and brain tissue

were collected for pharmacokinetic analysis. The striatum was collected for

pharmacodynamic analysis.[2]

Pharmacokinetic Analysis: The concentrations of MK-1468 in plasma, CSF, and brain were

determined using a suitable bioanalytical method (e.g., LC-MS/MS).

Pharmacodynamic Analysis: The levels of pSer935 in the striatum were measured to assess

the extent of LRRK2 inhibition.

Data Analysis: Pharmacokinetic parameters such as bioavailability and brain penetration

(Kp,uu) were calculated. The in vivo IC50 for pSer935 reduction was determined from the

dose-response relationship.
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Figure 2: Preclinical evaluation workflow for MK-1468.
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Toxicology
Preclinical safety studies were conducted in rhesus monkeys. In 7-day and 30-day studies,

MK-1468 was generally well-tolerated.[5] The primary finding at higher doses was hypertrophy

of type 2 pneumocytes and an increase in intra-alveolar macrophages in the lungs.[5] These

findings are consistent with observations for other LRRK2 inhibitors and are considered a

potential on-target effect.

Conclusion
MK-1468 is a potent, selective, and brain-penetrant LRRK2 inhibitor with a preclinical profile

that supports its further development for the treatment of Parkinson's disease. The compound

demonstrates robust target engagement in both in vitro and in vivo models, as evidenced by

the dose-dependent reduction of pSer935. The pharmacokinetic properties of MK-1468 are

favorable in rats and dogs, although bioavailability was lower in cynomolgus monkeys.[2] The

preclinical safety profile of MK-1468 has been characterized, with pulmonary findings being the

most notable observation. This comprehensive preclinical data package provides a strong

foundation for the clinical investigation of MK-1468 as a potential disease-modifying therapy for

Parkinson's disease.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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